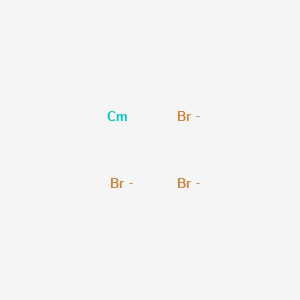
Diethyl 2-chloroazulene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-chloroazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in organic chemistry due to their interesting electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-chloroazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with chlorinating agents. For example, the compound can be prepared by reacting diethyl azulene-1,3-dicarboxylate with thionyl chloride (SOCl₂) under reflux conditions . Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloroazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkyl lithium reagents, resulting in the formation of alkyl-substituted azulene derivatives.
Oxidation: The compound can be oxidized using reagents like p-chloranil to form oxidized azulene derivatives.
Addition Reactions: It can react with Grignard reagents to form addition products at specific positions on the azulene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl lithium reagents (e.g., methyl lithium, ethyl lithium) in ether solvents.
Oxidation: p-Chloranil under reflux conditions .Addition Reactions: Grignard reagents (e.g., phenylmagnesium bromide) in ether solvents.
Major Products
Nucleophilic Substitution: Alkyl-substituted azulene derivatives.
Oxidation: Oxidized azulene derivatives.
Addition Reactions: Substituted azulene derivatives at specific positions.
Scientific Research Applications
Diethyl 2-chloroazulene-1,3-dicarboxylate has been studied for various scientific research applications:
Organic Synthesis:
Medicinal Chemistry: Azulene derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of azulene derivatives make them candidates for organic electronic materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-chloroazulene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions. The conjugated system of the azulene ring allows for various addition and oxidation reactions, which can modify the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the chlorine atom at the 2-position, making it less reactive towards nucleophiles.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group instead of a chlorine atom, leading to different reactivity patterns.
Diethyl 2-bromoazulene-1,3-dicarboxylate: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and selectivity of reactions.
Uniqueness
Diethyl 2-chloroazulene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles and allows for the synthesis of a wide range of substituted azulene derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
36044-40-3 |
|---|---|
Molecular Formula |
C16H15ClO4 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
diethyl 2-chloroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15ClO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
SYHKOSYNMHYLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


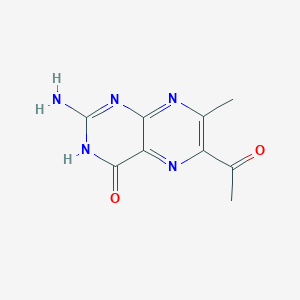

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
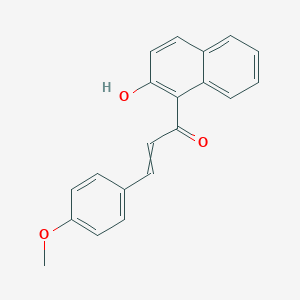

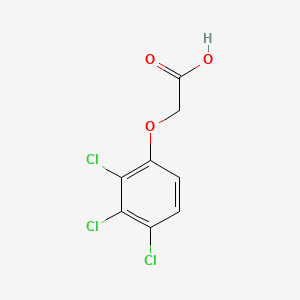
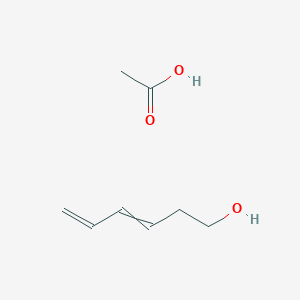

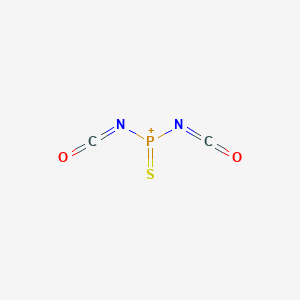
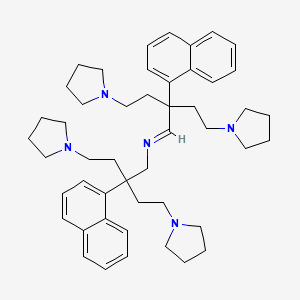
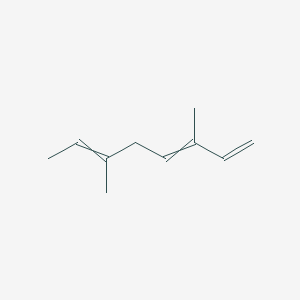
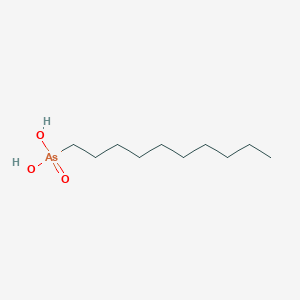
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
